3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid
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Overview
Description
3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid is a complex organic compound that features a cyclohexane ring substituted with dimethyl groups and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases and solvents like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly through continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or remove specific functional groups.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions often involve nucleophiles or electrophiles in the presence of a catalyst or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, which could explain its potential effects in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
Pyrazoline derivatives: Exhibits various biological activities, including anticancer properties.
Uniqueness
3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclohexane ring and the presence of the piperazine group. This combination of features may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
3,4-dimethyl-1-piperazin-1-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H24N2O2/c1-10-3-4-13(12(16)17,9-11(10)2)15-7-5-14-6-8-15/h10-11,14H,3-9H2,1-2H3,(H,16,17) |
InChI Key |
FUXHQOSNFILFIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)(C(=O)O)N2CCNCC2 |
Origin of Product |
United States |
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